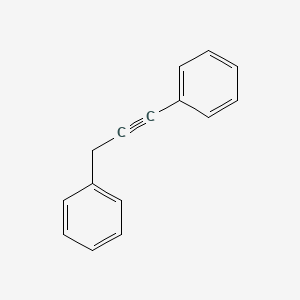

Propyne, 1,3-diphenyl-

Description

Overview of Diphenylpropane Scaffolds in Organic Chemistry

The diphenylpropane scaffold consists of two phenyl groups linked by a three-carbon propane (B168953) chain. cymitquimica.com This C6-C3-C6 skeleton is notable for its structural versatility and is a key component in various classes of organic compounds, including flavonoids and other natural products. The flexibility of the propane chain and the reactivity of the aromatic rings allow for a wide array of chemical modifications, making it a valuable building block in organic synthesis. rug.nl The presence of phenyl groups contributes to the stability of the molecule and provides sites for various substitution reactions. solubilityofthings.com This structural motif is explored in materials science for developing polymers and other novel materials. solubilityofthings.com

Research Significance of 1,3-Diphenylpropane (B92013) and 1,3-Diphenylpropane-1,3-dione (B8210364)

1,3-Diphenylpropane is an aromatic hydrocarbon that serves as a fundamental model in chemical research. nih.gov It is frequently used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. chemicalbook.com Its propensity to undergo radical chain decomposition makes it a valuable compound for studying reaction mechanisms. Furthermore, 1,3-diphenylpropane is used as a reference compound in various chemical analyses and as a model for studying molecular interactions in solid-state chemistry. cymitquimica.com

1,3-Diphenylpropane-1,3-dione , also known as dibenzoylmethane (B1670423), is a symmetrical β-diketone with significant research interest. sigmaaldrich.com It is a minor constituent of licorice and has been investigated for its biological activities, including antioxidant and potential antitumor properties. chemsrc.comthermofisher.in As a precursor in organic synthesis, it is used to create Schiff bases and other complex molecules. sigmaaldrich.com Its ability to scavenge free radicals has been demonstrated through techniques like pulse radiolysis, where it reacts with radicals such as •OH and N3• at diffusion-controlled rates. ias.ac.in This reactivity also makes it a subject of study for its potential to protect against oxidative stress in biological systems.

Structural Basis for Chemical Reactivity and Synthetic Utility

The chemical behavior of diphenylpropane derivatives is directly linked to their molecular structure. The propane backbone in 1,3-diphenylpropane allows for conformational flexibility, while the phenyl groups are subject to electrophilic substitution and other aromatic reactions. The molecule can undergo oxidation, reduction, and substitution reactions. For instance, it can be oxidized by agents like hydroxyl radicals and reduced by reagents such as lithium aluminum hydride.

The reactivity of 1,3-diphenylpropane-1,3-dione is largely dictated by the two carbonyl groups and the enolizable methylene (B1212753) group between them. This β-diketone structure allows it to form stable metal complexes, making it useful in coordination chemistry. solubilityofthings.com The compound exists in equilibrium with its enol tautomer, which contributes to its ability to form strong intramolecular and intermolecular hydrogen bonds. sigmaaldrich.com This structural feature is crucial for its role in various chemical reactions, including condensation reactions to form heterocyclic compounds. researchgate.net The presence of the bromine atom in derivatives like 2-bromo-1,3-diphenylpropane-1,3-dione (B1265387) further enhances its reactivity, making it a good substrate for nucleophilic substitution reactions. solubilityofthings.com

Interactive Data Tables

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Diphenylpropane | C₁₅H₁₆ | 196.29 | 6 | 294 |

| 1,3-Diphenylpropane-1,3-dione | C₁₅H₁₂O₂ | 224.26 | 77-79 sigmaaldrich.com | 219-221 (at 18 mmHg) sigmaaldrich.com |

| 1,3-Diphenylpropyne | C₁₅H₁₂ | 192.26 | 55-57 | 165-167 (at 10 mmHg) |

Comparison of Synthesis Methods for 1,3-Diphenylpropane

| Method | Reagents | Conditions | Yield (%) | Optical Purity |

| Asymmetric Aldol-Reduction | Proline catalyst, reducing agent | Mild conditions | 50-56 | >99% ee |

| Grignard Reagent | Grignard reagent | Anhydrous solvent | 30-40 | Racemic |

| Friedel-Crafts Alkylation | Lewis acid catalyst | - | 25-35 | Racemic |

| Catalytic Hydrogenation | Raney nickel, H₂ | 50-80°C, 1-3 atm | - | - |

Structure

3D Structure

Properties

Molecular Formula |

C15H12 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-phenylprop-1-ynylbenzene |

InChI |

InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |

InChI Key |

OYWWNXJFQSGJNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylpropane Derivatives

Advanced Strategies for 1,3-Diphenylpropane (B92013) Synthesis

Modern synthetic approaches to 1,3-diphenylpropane prioritize efficiency, selectivity, and the use of milder reaction conditions. These strategies often involve catalytic processes that allow for high levels of control over the final product's structure and stereochemistry.

Asymmetric Aldol (B89426) Condensation and Huang Minlon Reduction Pathway

A prominent and effective two-step pathway to synthesize enantiomerically pure 1,3-diphenylpropane involves an initial asymmetric aldol condensation followed by a Huang Minlon reduction. google.com This method is particularly valuable for producing chiral versions of the target molecule.

The key to achieving high enantiomeric purity in the aldol condensation step is the use of a chiral catalyst, with L-proline and D-proline being particularly effective. The choice of the proline enantiomer directly dictates the stereochemistry of the resulting product. Using L-proline as the catalyst produces (1R)-1,3-diphenylpropane, while D-proline yields the (1S)-1,3-diphenylpropane enantiomer, both with purities exceeding 99%.

The catalytic efficiency of proline is significantly enhanced by the use of an additive, dibenzylamine (B1670424) trifluoroacetate. This additive helps to stabilize the transition state, which in turn minimizes side reactions and improves the enantioselectivity of the reaction.

Optimal conditions for the proline-catalyzed aldol condensation have been well-established. The reaction is typically carried out in anhydrous dimethyl sulfoxide (B87167) (DMSO) to ensure the homogeneity of the reaction mixture. The reaction proceeds at room temperature (25°C) with stirring for approximately 48 hours. Strict temperature control is crucial, as elevated temperatures can lead to racemization, thereby diminishing the enantiomeric purity of the product.

Table 1: Impact of Catalytic Conditions on Aldol Step

| Catalyst | Additive | Reaction Time (h) | Yield (%) | Purity (%) |

| L-Proline | Dibenzylamine TFA | 48 | 56 | >99 |

| D-Proline | Dibenzylamine TFA | 48 | 52 | >99 |

| L-Proline | None | 48 | 42 | 80 |

Data sourced from a comparative analysis of synthesis methods.

Catalytic Hydrogenation of 1,3-Diphenylpropanone

An alternative route to 1,3-diphenylpropane involves the catalytic hydrogenation of 1,3-diphenylpropanone. This method utilizes Raney nickel as the catalyst under a moderate hydrogen pressure of approximately 1–3 atmospheres. The reaction is typically conducted at a temperature between 50–80°C. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Following the completion of the reaction, the 1,3-diphenylpropane product is purified by vacuum distillation.

Grignard Reagent Approaches (e.g., Benzylmagnesium Bromide with 1,3-Dibromopropane)

Grignard reagents offer another pathway for the synthesis of 1,3-diphenylpropane derivatives. One such example involves the reaction of a benzyl (B1604629) Grignard reagent with optically active styrene (B11656) oxide. google.com Another approach utilizes the reaction of phenylethanoic acid with a Grignard reagent. chemistryscl.com While versatile, Grignard-based methods for synthesizing 1,3-diphenylpropane often result in lower yields, typically between 30-40%, and produce a racemic mixture of the product.

Friedel-Crafts Alkylation Routes

The Friedel-Crafts alkylation of benzene (B151609) and its derivatives represents a classical approach to forming carbon-carbon bonds in aromatic systems. mt.com In the context of 1,3-diphenylpropane synthesis, this can involve the reaction of benzene with a suitable three-carbon electrophile. However, this method is often limited by lower yields, typically in the range of 25-35%, and the production of a racemic product. Furthermore, the harsh conditions often required for Friedel-Crafts reactions can limit the tolerance of other functional groups within the reacting molecules. vulcanchem.com Recent advancements have explored the use of more environmentally friendly and efficient catalysts, such as methanesulfonic acid, for Friedel-Crafts alkylations. researcher.life

Table 2: Comparison of Synthetic Methods for 1,3-Diphenylpropane

| Method | Yield (%) | Optical Purity | Cost Efficiency | Scalability |

| Asymmetric Aldol-Reduction | 50–56 | >99% ee | High | Industrial |

| Grignard Reagent | 30–40 | Racemic | Moderate | Lab-scale |

| Friedel-Crafts Alkylation | 25–35 | Racemic | Low | Limited |

Data sourced from a comparative analysis of synthesis methods.

Comparative Analysis of Synthetic Approaches

The selection of a synthetic route for 1,3-diphenylpropane derivatives is often a trade-off between yield, stereoselectivity, cost, and scalability. Classical methods like Grignard reactions and Friedel-Crafts alkylation, while foundational, often result in lower yields and racemic mixtures. In contrast, modern asymmetric approaches, such as the proline-catalyzed aldol-reduction, can achieve high yields and excellent enantiomeric purity (>99% ee), making them suitable for industrial-scale production. The choice of catalyst is crucial, with L-proline yielding the (1R)-enantiomer and D-proline producing the (1S)-enantiomer of 1,3-diphenylpropane.

A comparative overview of different synthetic methods is presented below:

| Method | Yield (%) | Optical Purity | Cost Efficiency | Scalability |

| Asymmetric Aldol-Reduction | 50–56 | >99% ee | High | Industrial |

| Grignard Reagent | 30–40 | Racemic | Moderate | Lab-scale |

| Friedel-Crafts Alkylation | 25–35 | Racemic | Low | Limited |

Preparation Methods for 1,3-Diphenylpropane-1,3-dione (B8210364) (Dibenzoylmethane)

1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (B1670423), is a significant β-diketone used as an intermediate in the synthesis of various heterocyclic compounds and as a component in sunscreens due to its UV-A absorbing properties. scispace.comnih.gov Several methods have been developed for its preparation.

Condensation of Ethyl Benzoate (B1203000) with Acetophenone (B1666503)

A primary and widely used method for synthesizing dibenzoylmethane is the Claisen condensation of ethyl benzoate and acetophenone. youtube.comchegg.com This reaction is typically base-catalyzed, with sodium ethoxide or sodium amide being common choices. youtube.comprepchem.com The mechanism involves the deprotonation of the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. youtube.com Subsequent elimination of the ethoxide group yields the 1,3-diketone. youtube.com The reaction is often followed by an acidic workup to neutralize the base and the resulting β-diketone salt. prepchem.com While effective, this method can be complicated by side reactions such as self-condensation of the ketone or ester. google.com

A typical procedure involves adding a solution of acetophenone in a solvent like tetrahydrofuran (B95107) (THF) to a suspension of a strong base, followed by the addition of ethyl benzoate. prepchem.com The reaction mixture is stirred for an extended period, during which a gelatinous precipitate of the sodium salt of the β-diketone forms. prepchem.com

Baker-Venkataraman Rearrangement (Modified Approaches)

The Baker-Venkataraman rearrangement is another key method for the synthesis of 1,3-diketones, particularly o-hydroxydibenzoylmethanes, which are precursors to flavones and chromones. citedrive.combenthamdirect.com The reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone in the presence of a base to form a 1,3-diketone. benthamdirect.comuclan.ac.uk The accepted mechanism is considered an intramolecular Claisen condensation. uclan.ac.uk

Traditional methods often utilize pulverized potassium hydroxide (B78521) in pyridine. tandfonline.comtandfonline.com However, more environmentally friendly, solvent-free approaches have been developed. tandfonline.comtandfonline.com One such modification involves grinding the 2-aryloxyacetophenone with pulverized potassium hydroxide in a mortar and pestle. tandfonline.comtandfonline.com This solvent-free method avoids the use of hazardous organic solvents during both the reaction and the product isolation steps. tandfonline.comtandfonline.com Other bases like sodium hydride and phase transfer catalysts have also been employed to facilitate the rearrangement. tandfonline.com

Multi-component Reactions (MCRs) for Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to synthesize derivatives of 1,3-diphenylpropane-1,3-dione in a single step from multiple starting materials. researchgate.net For instance, 1,3-diphenylpropane-1,3-dione can react with formaldehyde (B43269) and various dienes in a three-component reaction to generate highly reactive intermediates capable of undergoing [4+2]-cycloaddition reactions. beilstein-journals.org These reactions can lead to the formation of Diels-Alder and hetero-Diels-Alder adducts. beilstein-journals.org

Another example is the one-pot synthesis of 2-amino-3-cyano-4,6-diphenylpyridine derivatives through the reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and a primary amine in the presence of a catalyst like zinc chloride. mdpi.com MCRs are advantageous for creating molecular diversity and are considered a green chemistry approach due to the reduction of by-products and waste. nih.gov

Oxidative 1,2-Aryl C-C Migration in α,β-Unsaturated Diaryl Ketones

An alternative approach to β-diketone structures involves the oxidative rearrangement of α,β-unsaturated diaryl ketones (chalcones). bohrium.com This method utilizes a hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), to mediate an oxidative 1,2-aryl C-C migration. bohrium.com This metal-free protocol provides a direct route to α-ketoamides and α-ketoesters from readily available acrylic derivatives. organic-chemistry.org The reaction is believed to proceed through a concerted process of a 1,2-aryl shift and concomitant C-C bond cleavage. organic-chemistry.org This strategy has been explored for its synthetic utility in creating complex molecular scaffolds. bohrium.com

Synthesis of Derivatized and Complex Diphenylpropane Structures

The 1,3-diphenylpropane scaffold serves as a template for the synthesis of more complex and derivatized structures with diverse applications. For example, various novel diazenyl-1,3-diphenylpropane-1,3-dione derivatives have been prepared through the condensation of diazonium salts of N-aminopyrimidine derivatives with β-diketones. researchgate.neterciyes.edu.tr

Furthermore, the core structure can be modified to introduce various functional groups. For instance, 1,3-diphenylpropane-1,3-dione can be a starting material for the synthesis of thioamide and bromo derivatives, which have been investigated for their biological activities. nih.gov The total synthesis of natural products like viscolin, an anti-inflammatory 1,3-diphenylpropane, has been achieved using methods such as the Wittig olefination, highlighting the versatility of this structural motif in complex molecule synthesis. nih.gov The synthesis of substituted pyrazoles can also be accomplished starting from 3,5-diphenylpyrazole (B73989) ester derivatives, which are themselves obtained from the cyclocondensation of 1,3-diphenylpropane-1,3-diones with hydrazine (B178648). scispace.com

Hydrazone Formation from 1,3-Diphenylpropane-1,3-dione

The reaction of β-dicarbonyl compounds with hydrazines is a fundamental transformation for producing hydrazone derivatives. In the case of 1,3-diphenylpropane-1,3-dione, the active methylene (B1212753) group is susceptible to reaction, leading to the formation of stable hydrazones. These compounds exist in tautomeric forms, but studies, including 15N NMR analysis and X-ray crystallography, have shown that the ketohydrazone form is heavily favored, stabilized by an intramolecular hydrogen bond forming a six-membered ring. researchgate.net

The synthesis is typically a condensation reaction. For instance, a starting material like 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione can be coupled with a diazonium salt, such as that formed from 4-bromoaniline (B143363) and sodium nitrite, to yield the corresponding hydrazono-dione compound. dergipark.org.tr This process involves the initial formation of a diazonium salt which then couples with the active methylene carbon of the β-diketone.

A general procedure involves stirring the 1,3-dione with a hydrazine in a suitable solvent like glacial acetic acid at elevated temperatures. rsc.org The resulting product can then be isolated by pouring the reaction mixture into water, followed by filtration and drying. rsc.org Studies on related triones (1,3-diphenyl-1,2,3-trione) show that the resulting phenylhydrazones are the dominant tautomeric form in solution. researchgate.netdntb.gov.ua

Table 1: Representative Hydrazone Synthesis from a 1,3-Dione Precursor This table is illustrative of a typical reaction based on related syntheses.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-bromoaniline | Sodium Nitrite, HCl | Methanol | 0°C, then 10h stirring | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | dergipark.org.tr |

| 1,3-dione | Hydrazine | - | Glacial Acetic Acid | 50-55 °C, 1h | Hydrazone Intermediate | rsc.org |

Pyrazole (B372694) and Pyrazolidinedione Synthesis from 1,3-Dicarbonyl Precursors

The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and straightforward method for synthesizing substituted pyrazoles. ufsm.br This approach offers a direct route to the pyrazole core, a significant scaffold in medicinal and agricultural chemistry. dergipark.org.tr

The reaction of 1,3-diphenylpropane-1,3-dione with various hydrazines (e.g., phenylhydrazine, methylhydrazine) can be catalyzed by different agents to afford high yields of 3,5-diphenylpyrazoles. ufsm.brclockss.org For example, nanostructured sawdust-BF3 has been used as an efficient, eco-friendly solid acid catalyst under solvent-free conditions. ufsm.br The reaction proceeds via cyclocondensation, where the hydrazine reacts with both carbonyl groups of the dione (B5365651), followed by dehydration to form the aromatic pyrazole ring. nih.gov The choice of hydrazine (substituted or unsubstituted) and the substituents on the dione can lead to the formation of regioisomers, although in many cases, one isomer is predominantly formed. clockss.org

Table 2: Synthesis of Pyrazoles from 1,3-Diphenylpropane-1,3-dione

| 1,3-Dione | Hydrazine | Catalyst / Reagent | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1,3-diphenylpropane-1,3-dione | Phenylhydrazine | Sawdust-BF3 NPs | Solvent-free | 80°C, 30 min | 1,3,5-Triphenyl-1H-pyrazole | 95% | ufsm.br |

| 1,3-diphenylpropane-1,3-dione | Methylhydrazine | None | Ethanol | rt, 3h | 1-Methyl-3,5-diphenyl-1H-pyrazole & 1-Methyl-5,3-diphenyl-1H-pyrazole | 52% & 14% | clockss.org |

| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine | - | - | - | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 34% | nih.gov |

Pyrazolidinediones, characterized by a five-membered ring with two adjacent nitrogens and two carbonyl groups, are also synthesized from 1,3-dicarbonyl precursors, though typically from malonic acid derivatives rather than diketones. researchgate.netevitachem.com The synthesis generally involves the condensation of a substituted diethyl malonate with a hydrazine derivative. researchgate.netevitachem.com The reaction of 4-alkyl-substituted 1,2-diphenylpyrazolidine-3,5-diones can undergo Mn(III)-initiated aerobic oxidation to yield corresponding hydroperoxides. mdpi.com

Preparation of N-Phenylbenzamides from Azidobenzenes and 1,3-Diphenylpropane-1,3-diones via Cycloaddition

A novel and simple method for the synthesis of N-phenylbenzamides utilizes the reaction between azidobenzenes and 1,3-diphenylpropane-1,3-dione. rsc.orgrsc.org This transformation is mediated by a base, such as potassium hydroxide (KOH) or cesium carbonate (Cs2CO3), under mild conditions. rsc.orgrsc.org

The proposed mechanism involves a [3+2] cycloaddition reaction between the enolate of the dione and the azide, forming a triazoline intermediate. rsc.orgresearchgate.net This is followed by an intramolecular ring-opening and rearrangement cascade, ultimately leading to the formation of the stable N-phenylbenzamide product with yields ranging from 35% to 84%. rsc.orgrsc.org The reaction tolerates a variety of substituents on the azidobenzene (B1194522) starting material. rsc.org

Initial optimization studies identified that using 1.5 equivalents of 1,3-diphenylpropane-1,3-dione and 1.5 equivalents of a base like Cs2CO3 in a solvent such as 1,4-dioxane (B91453) at 90°C for 2 hours provides good yields. rsc.org

Table 3: Synthesis of N-Phenylbenzamides from Azidobenzene and 1,3-Diphenylpropane-1,3-dione

| Azidobenzene Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Azidobenzene | Cs2CO3 | 1,4-Dioxane | 90 | 2 | N-phenylbenzamide | 53 | rsc.org |

| 1-azido-4-methylbenzene | KOH | 1,4-Dioxane | 90 | 2 | N-(p-tolyl)benzamide | 84 | rsc.org |

| 1-azido-4-methoxybenzene | KOH | 1,4-Dioxane | 90 | 2 | 4-methoxy-N-phenylbenzamide | 73 | rsc.org |

| 1-azido-4-chlorobenzene | KOH | 1,4-Dioxane | 90 | 2 | 4-chloro-N-phenylbenzamide | 65 | rsc.org |

| 1-azido-2-methylbenzene | KOH | 1,4-Dioxane | 90 | 2 | N-(o-tolyl)benzamide | 75 | rsc.org |

Chemical Reactivity and Reaction Mechanisms of Diphenylpropane Derivatives

Free-Radical Chain Reactions and Decomposition

Free-radical chain reactions are fundamental to the thermal decomposition of 1,3-diphenylpropane (B92013). These reactions involve the initiation, propagation, and termination of radical species, leading to the cleavage and rearrangement of the molecular structure.

The study of surface-attached molecules provides valuable insights into reaction mechanisms under diffusionally constrained environments, similar to those in macromolecular systems like coal. The thermolysis of 1,3-diphenylpropane (DPP) immobilized on a silica (B1680970) surface has been investigated to understand how restricted diffusion affects free-radical chain reactions. osti.gov

Surface-immobilized 1,3-diphenylpropane was synthesized by the condensation of p-(3-phenylpropyl)phenol with the hydroxyl groups on the surface of amorphous fumed silica. osti.gov Thermal decomposition studies of this surface-attached DPP were conducted at temperatures ranging from 345 to 400°C. osti.gov The decomposition proceeds through parallel free-radical chain pathways, and the reaction rates are highly dependent on the surface coverage of the DPP molecules. osti.gov The primary products of this thermolysis are toluene and styrene (B11656) (in its surface-attached form), and surface-attached toluene and styrene. osti.gov

The restricted diffusion of radicals and substrate molecules on the silica surface significantly impacts the decomposition of 1,3-diphenylpropane. osti.gov In fluid-phase thermolysis, intermolecular hydrogen transfer is a key step in the chain propagation. However, when DPP is immobilized on a surface, the mobility of the molecules is limited, which in turn affects the efficiency of these bimolecular reactions.

The research demonstrates that even with restricted diffusion, free-radical chain reactions remain a major pathway for decomposition. osti.gov The proximity of the surface-attached DPP molecules plays a crucial role; lower surface coverage, which increases the distance between molecules, alters the reaction pathways. osti.gov This constrained environment leads to a decrease in the rate of intermolecular hydrogen abstraction, a critical step in the chain process.

A notable observation in the thermolysis of surface-attached 1,3-diphenylpropane is the occurrence of an unusual regiospecific hydrogen transfer process. osti.gov This process shows a preference for the formation of the radical intermediate ≈PhCH₂CH₂ĊHPh over ≈PhĊHCH₂CH₂Ph as the distance between the DPP molecules on the surface increases. osti.gov This regioselectivity in radical formation directly influences the final products of the decomposition.

This preference leads to regioselective cracking of the DPP molecule, favoring the formation of surface-attached toluene and styrene over toluene and surface-attached styrene. osti.gov This finding has significant implications for understanding the thermal degradation of complex, diffusionally restricted materials, suggesting that the local environment can dictate the specific pathways of free-radical reactions. osti.gov

The self-reactions of 1,3-diphenylpropyl radicals, which are key intermediates in the decomposition of 1,3-diphenylpropane, have been studied to model termination steps in styrene polymerization. The thermal decomposition of 1,1',3,3'-tetraphenylazopropane generates 1,3-diphenylpropyl radicals. These radicals can undergo self-reaction through either combination or disproportionation.

Experimental results indicate a strong preference for combination over disproportionation. The proportion of the combination reaction increases with temperature. This preference for combination is a significant characteristic of the 1,3-diphenylpropyl radical and provides insight into the termination mechanisms of polymerization reactions involving similar radical species.

Thermolysis of Surface-Attached 1,3-Diphenylpropane

Oxidation Reactions

The oxidation of diphenylpropane derivatives can proceed through various mechanisms, including one-electron oxidation, leading to the formation of radical cations and subsequent reaction products.

The one-electron oxidation of 1,3-diphenylpropane-1,3-dione (B8210364) has been investigated using pulse radiolysis with various oxidizing radicals such as CCl₃O₂•, N₃•, and •OH in an aqueous solution. ias.ac.in These radicals react with 1,3-diphenylpropane-1,3-dione at diffusion-controlled rates, resulting in the formation of transient species. ias.ac.in

The reaction with these radicals produces a transient species with an absorption maximum around 420 nm, which then decays through a first-order process. ias.ac.in In the reaction with the •OH and N₃• radicals, a stable product is formed. ias.ac.in These findings suggest a potential mechanism for the oxidation of 1,3-diphenylpropane-1,3-dione. ias.ac.in

One-Electron Oxidation of 1,3-Diphenylpropane-1,3-dione

Reactivity with Hydroxyl (•OH) and Azide (N3•) Radicals

The reactivity of 1,3-diphenylpropane-1,3-dione with specific free radicals has been investigated using techniques such as pulse radiolysis. ias.ac.in The hydroxyl radical (•OH) reacts with 1,3-diphenylpropane-1,3-dione with a bimolecular rate constant of 1 × 10¹⁰ dm³ mol⁻¹s⁻¹ at pH 9. ias.ac.in This reaction indicates a high efficiency in scavenging this highly reactive oxygen species.

The azide radical (N₃•), known for its selectivity in one-electron oxidation reactions, also reacts efficiently with 1,3-diphenylpropane-1,3-dione. ias.ac.in At pH 8, the bimolecular rate constant for the reaction with the azide radical was determined to be 1.7 × 10⁹ dm³ mol⁻¹ s⁻¹. ias.ac.in

Transient Species Formation and Absorption Maxima

The reaction between the hydroxyl radical and 1,3-diphenylpropane-1,3-dione leads to the simultaneous formation of two transient species. One is an adduct with an absorption maximum (λmax) at 340 nm. The other is a carbon-centered radical, formed by hydrogen abstraction from the central methylenic group, which shows an absorption maximum at 420 nm. ias.ac.in Over a short time scale, a portion of the initially formed adduct appears to transform into the more stable radical species. ias.ac.in

Reaction with the azide radical produces a transient species with an absorption maximum at 410 nm, with a shoulder peak around 310 nm. This species is identified as the same methylenic carbon-centered radical observed in the reaction with the hydroxyl radical. ias.ac.in

Transient Species and Absorption Maxima

| Reacting Radical | Transient Species | Absorption Maximum (λmax) |

|---|---|---|

| Hydroxyl (•OH) | Adduct | 340 nm |

| Hydroxyl (•OH) | Carbon-centered Radical | 420 nm |

| Azide (N₃•) | Carbon-centered Radical | 410 nm |

General Oxidative Pathways

The primary oxidative pathway involves the abstraction of a hydrogen atom from the methylenic group located between the two carbonyl functions. This results in the formation of a carbon-centered radical. ias.ac.in This radical is a key intermediate in the oxidation process. In the presence of oxygen, these carbon-centered radicals are known to react at a very fast rate to form the corresponding peroxyl radical, furthering the oxidative cascade. ias.ac.in

Reduction Reactions

Reducing Agents and Conditions (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing β-diketones like 1,3-diphenylpropane-1,3-dione. The reaction is complex because β-diketones exist in a tautomeric equilibrium between a diketo form and a keto-enol form. researchgate.netni.ac.rs The specific products formed depend on which tautomer reacts. ni.ac.rsni.ac.rsresearchgate.net LAH, being a strong base, can also deprotonate the acidic enol form. researchgate.net

Formation of Reduced Forms

The reduction of 1,3-diphenylpropane-1,3-dione with lithium aluminum hydride can lead to different products. The reduction of the diketo tautomer is expected to yield the corresponding 1,3-diol. ni.ac.rsresearchgate.net However, the reaction of the more prevalent keto-enol form can lead to a more complex mixture of products, including unsaturated ketones, unsaturated alcohols, and saturated alcohols, which are products of apparent elimination. ni.ac.rsni.ac.rsresearchgate.net Studies on the similar compound 1-phenylbutane-1,3-dione have shown that a complex mixture of products is indeed formed, rather than a straightforward conversion to the diol. ni.ac.rs

Substitution Reactions

Information regarding the substitution reactions of 1,3-diphenylpropane-1,3-dione is not available in the provided search results.

Halogenation Pathways (e.g., Bromination, Chlorination)

The halogenation of 1,3-diphenylpropyne represents a key functionalization pathway. The reaction of 1,3-diphenylpropyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate in acetonitrile results in the formation of 1-bromo-1,3-diphenylpropyne. This reaction proceeds with high regioselectivity, where the bromine atom is introduced at the C1 position. The yield of this monobrominated product is typically high, around 89%.

Further reaction of 1-bromo-1,3-diphenylpropyne with a second equivalent of NBS under similar conditions leads to the formation of 1,1-dibromo-1,3-diphenylpropyne. This subsequent bromination occurs at the same carbon atom, yielding a gem-dibrominated product in a 71% yield.

In contrast, the use of N-chlorosuccinimide (NCS) under identical catalytic conditions does not yield any chlorinated product. This observation highlights the difference in reactivity between NBS and NCS in the halogenation of 1,3-diphenylpropyne, suggesting that the bromination proceeds through a mechanism favored by the specific combination of reagents and catalyst, while the analogous chlorination is not facilitated under these conditions.

The proposed mechanism for the bromination involves the initial activation of NBS by the silver nitrate catalyst to generate a bromonium ion or a related electrophilic bromine species. This electrophile is then attacked by the electron-rich alkyne moiety of 1,3-diphenylpropyne, leading to the formation of a vinyl cation intermediate. Subsequent attack by a bromide ion results in the formation of the monobrominated product. The regioselectivity is likely governed by the relative stability of the possible vinyl cation intermediates, with the positive charge being stabilized by the adjacent phenyl group. The second bromination is thought to proceed through a similar pathway, with the initial monobrominated product being further activated for electrophilic attack.

| Reagent | Catalyst | Product | Yield (%) |

| N-bromosuccinimide (1 equiv.) | Silver Nitrate | 1-bromo-1,3-diphenylpropyne | 89 |

| N-bromosuccinimide (2 equiv.) | Silver Nitrate | 1,1-dibromo-1,3-diphenylpropyne | 71 |

| N-chlorosuccinimide | Silver Nitrate | No reaction | - |

Catalytic and UV Light Induced Conditions

Under catalytic and UV light-induced conditions, 1,3-diphenylpropyne can undergo various transformations, including cyclization and addition reactions. For instance, in the presence of a rhodium catalyst, 1,3-diphenylpropyne can react with isocyanides to form substituted indenones. This reaction is believed to proceed through a series of organometallic intermediates, initiated by the coordination of the alkyne to the rhodium center.

Photochemical reactions of 1,3-diphenylpropyne induced by UV light can lead to the formation of cyclopropene derivatives through an intramolecular [2+2] cycloaddition. This process involves the excitation of the molecule to an electronically excited state, followed by ring closure. The specific products formed can be influenced by the wavelength of the UV light and the presence of photosensitizers.

Cycloaddition and Condensation Reactions

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. In the context of 1,3-diphenylpropyne, the alkyne moiety serves as the dipolarophile, reacting with various 1,3-dipoles.

The reaction of 1,3-diphenylpropyne with azomethine imines, generated in situ from the corresponding hydrazones, leads to the formation of pyrazolidine derivatives. This [3+2] cycloaddition proceeds with high regioselectivity, with the nitrogen atom of the azomethine imine attacking the less substituted carbon of the alkyne. The reaction is typically carried out under thermal conditions.

Similarly, 1,3-diphenylpropyne can react with propenones in the presence of a Lewis acid catalyst to yield cyclopentenone derivatives. This formal [3+2] cycloaddition involves the propenone acting as a three-carbon component. The regioselectivity of this reaction is controlled by the electronic and steric properties of the substituents on the propenone.

| 1,3-Dipole | Dipolarophile | Product |

| Azomethine Imine | 1,3-Diphenylpropyne | Pyrazolidine derivative |

| Propenone | 1,3-Diphenylpropyne | Cyclopentenone derivative |

In some instances, the initial cycloadducts formed from the 1,3-dipolar cycloaddition of 1,3-diphenylpropyne can undergo cycloreversion under the reaction conditions. This process involves the fragmentation of the five-membered ring to regenerate the starting materials or to form new products. The propensity for cycloreversion is dependent on the stability of the cycloadduct and the reaction temperature. For example, certain pyrazolidine derivatives formed from the reaction with azomethine imines may exhibit thermal instability and undergo retro-cycloaddition.

While 1,3-diphenylpropyne is a reactive dipolarophile, it does not undergo 1,3-dipolar cycloaddition with certain triketones, such as 1,3,5-triphenylpentane-1,3,5-trione. The lack of reactivity in this case can be attributed to several factors. The triketone may exist predominantly in its enol form, which is less reactive as a 1,3-dipole. Additionally, steric hindrance from the bulky phenyl groups on the triketone may prevent the close approach of the 1,3-diphenylpropyne required for the cycloaddition to occur. The electronic properties of the triketone may also disfavor the concerted mechanism of the 1,3-dipolar cycloaddition.

Michael Addition Reactions of 1,3-Diphenylpropane-1,3-dione

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For 1,3-diphenylpropane-1,3-dione, the presence of two electron-withdrawing carbonyl groups makes the central methylene (B1212753) protons (α-protons) acidic and easily removable by a base. This generates a stabilized enolate, a soft nucleophile that can readily attack Michael acceptors, such as α,β-unsaturated carbonyl compounds and nitroolefins.

In recent years, asymmetric organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of complex molecules. The Michael addition of 1,3-diphenylpropane-1,3-dione to various acceptors has been successfully achieved with high enantioselectivity using small organic molecules as catalysts. These reactions avoid the use of metal catalysts and often proceed under mild conditions.

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea) and a Lewis base (e.g., tertiary amine) moiety, are particularly effective. organic-chemistry.orgnih.gov The basic site activates the 1,3-dicarbonyl compound by deprotonation to form the nucleophilic enolate, while the acidic site activates the Michael acceptor by hydrogen bonding, thereby lowering its LUMO energy and controlling the facial selectivity of the nucleophilic attack. organic-chemistry.orgnih.gov Catalysts derived from cinchona alkaloids and chiral diamines have been shown to be highly efficient for these transformations. msu.edu For instance, modified cinchona alkaloids and thioureas based on chiral scaffolds can catalyze the addition of 1,3-diaryl-1,3-propanediones to electrophiles, affording the products in excellent yields and with high enantiomeric excess (ee). nih.govresearchgate.net

The proposed mechanism involves the formation of a ternary complex between the catalyst, the dione (B5365651), and the electrophile, where hydrogen bonding interactions dictate the stereochemical outcome of the reaction.

The reaction of 1,3-diphenylpropane-1,3-dione with nitroolefins is a well-established method for synthesizing highly functionalized γ-nitro carbonyl compounds. These products are valuable synthetic intermediates that can be transformed into γ-amino acids, 1,4-dicarbonyls, and other important molecules.

The development of organocatalytic asymmetric versions of this reaction has been a significant advancement. organic-chemistry.org Bifunctional thiourea (B124793) catalysts, such as those developed by Takemoto and others, have proven highly effective. organic-chemistry.orgnih.govnih.gov These catalysts simultaneously activate the nucleophile (1,3-diphenylpropane-1,3-dione) and the electrophile (nitroolefin) through non-covalent interactions, leading to high diastereo- and enantioselectivity. nih.gov One study demonstrated the first Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins using a simple, recyclable organocatalyst, achieving excellent yields (81–97%) and enantioselectivities (90 to >99% ee). researchgate.net

| Catalyst Type | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Bifunctional Thiourea | Toluene | Up to 97 | High | 90 to >99 | researchgate.net |

| Thiourea-tertiary amine | Various | High | High | Up to 93 | organic-chemistry.org |

| Modified Cinchona Alkaloid | Various | Good | - | High | msu.edu |

Condensation with Bifunctional Reagents for Heterocycle Formation

1,3-Diketones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds via condensation reactions with bifunctional nucleophiles. The two carbonyl groups of 1,3-diphenylpropane-1,3-dione are suitably positioned to react with reagents containing two nucleophilic centers, leading to the formation of five- or six-membered rings.

A classic example is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) derivative. mdpi.com The condensation of 1,3-diphenylpropane-1,3-dione with hydrazine or substituted hydrazines (e.g., phenylhydrazine) under acidic or thermal conditions yields highly substituted pyrazoles. researchgate.netorganic-chemistry.org For instance, using nano-silica sulfuric acid as a catalyst under solvent-free conditions provides an efficient and environmentally friendly route to these pyrazole derivatives. researchgate.net

Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles. youtube.comnih.gov The reaction of 1,3-diphenylpropane-1,3-propanedione with hydroxylamine hydrochloride in refluxing ethanol gives 3,5-diphenylisoxazole in near-quantitative yield. tcichemicals.com The mechanism involves initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

| Bifunctional Reagent | Conditions | Product Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Nano-silica sulfuric acid, 80°C | 1,3,5-Triphenyl-1H-pyrazole | 96 | researchgate.net |

| Hydroxylamine Hydrochloride | Ethanol, Reflux | 3,5-Diphenylisoxazole | 99 | tcichemicals.com |

Metal Complexation Chemistry of 1,3-Diphenylpropane-1,3-dione Conjugate Base

The conjugate base of 1,3-diphenylpropane-1,3-dione is the dibenzoylmethanate anion, a highly stable enolate due to resonance delocalization of the negative charge across the O=C-C-C=O system. This anion is an excellent bidentate ligand for a vast range of metal ions.

The dibenzoylmethanate anion (dbm) acts as a chelating ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. These resulting complexes are known as metal β-diketonates. They are typically neutral, volatile, and soluble in organic solvents. The synthesis usually involves reacting a metal salt with 1,3-diphenylpropane-1,3-dione in the presence of a base to deprotonate the dione.

A wide array of transition metals, lanthanides, and main group elements form stable complexes with the dibenzoylmethanate ligand. researchgate.net For example, complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. researchgate.net The stoichiometry of the complex depends on the oxidation state and coordination number of the metal ion, with common formulas being M(dbm)₂, M(dbm)₃, and M(dbm)₄. For instance, Ruthenium can form both Ru(II) and Ru(III) complexes, such as [RuII(dbm)₂(PPh₃)₂] and [RuIIICl₂(dbm)(PPh₃)₂]. researchgate.net

The electronic properties and structures of metal dibenzoylmethanate complexes have been extensively studied.

Electronic Spectra: The UV-visible spectra of these complexes provide valuable information about their electronic structure. uomustansiriyah.edu.iq They are typically characterized by two main types of electronic transitions:

Ligand-centered (Intraligand) Transitions: Intense absorption bands are observed in the UV region (typically < 350 nm), which are assigned to π → π* transitions within the delocalized system of the dibenzoylmethanate ligand.

Charge-Transfer (CT) Transitions: These are very intense absorptions that can occur in either the UV or visible region. libretexts.org Ligand-to-metal charge transfer (LMCT) bands are common, where an electron is excited from a ligand-based orbital to a vacant or partially filled d-orbital on the metal. libretexts.org

d-d Transitions: For transition metal complexes with partially filled d-orbitals, weak absorption bands can appear in the visible region. libretexts.orgillinois.edu These transitions are Laporte-forbidden, resulting in low molar absorptivity. libretexts.org The energy of these transitions is related to the ligand field splitting parameter (Δ), which is influenced by the metal ion and the geometry of the complex. libretexts.org

Bond Distances: Single-crystal X-ray diffraction is the definitive method for determining the precise structure of these complexes, including the metal-oxygen (M-O) bond distances. These distances are indicative of the strength of the metal-ligand bond. In a typical octahedral or square planar complex, the two M-O bonds from a single dibenzoylmethanate ligand are nearly identical, reflecting the resonance delocalization within the chelate ring. For example, in the distorted octahedral complex [RuIIICl₂(dbm)(PPh₃)₂], the Ru-O bond lengths are around 2.05 Å. researchgate.net Variations in M-O bond lengths can occur due to the Jahn-Teller effect in certain electron configurations (e.g., Cu(II)) or steric interactions with other ligands.

| Metal Ion | Complex Formula | Coordination Geometry | M-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| Ruthenium(III) | [RuCl₂(dbm)(PPh₃)₂] | Distorted Octahedral | ~2.05 | researchgate.net |

| Copper(I)-Aluminum | [(BDIMes)CuAl(BDIDip)]* | - | - | ucl.ac.uk |

*Note: While this reference deals with β-diketiminate ligands (N-analogs), it provides context for M-M bond lengths in related systems. Specific M-O bond length data for a wider range of simple M(dbm)n complexes requires consulting crystallographic databases.

Mulliken Atomic Charges and Electron Transfer

The distribution of electron density within a molecule is a critical factor in determining its chemical reactivity. Theoretical calculations provide valuable insights into this distribution through the assignment of partial atomic charges. One of the earliest and most widely recognized methods for this is Mulliken population analysis. This method partitions the total electron population among the individual atoms, offering a quantitative picture of local electron richness or deficiency.

A comprehensive search of scientific literature did not yield specific studies detailing the Mulliken atomic charges or a quantitative analysis of electron transfer for 1,3-diphenylpropyne. Such data would typically be generated through computational chemistry studies employing quantum mechanical methods.

In the absence of specific data for 1,3-diphenylpropyne, a general theoretical consideration can be made. The propyne (B1212725) backbone is an electron-rich system due to the presence of π-bonds. The phenyl groups, with their own delocalized π-systems, can act as either electron-donating or electron-withdrawing groups depending on the nature of the chemical interaction. The precise charge distribution would be influenced by the interplay between the electron-donating and -withdrawing capabilities of the substituent groups and the central propyne unit.

Electron transfer processes are fundamental to many chemical reactions. The propensity of a molecule to donate or accept electrons is characterized by its ionization potential and electron affinity, respectively. These parameters, along with the distribution of atomic charges, govern the molecule's behavior in redox reactions and its interaction with other chemical species. A detailed understanding of the Mulliken atomic charges would allow for predictions about the most likely sites for electrophilic or nucleophilic attack, thereby elucidating potential reaction mechanisms.

Further computational studies are required to determine the specific Mulliken atomic charges and to characterize the electron transfer properties of 1,3-diphenylpropyne, which would provide a more complete understanding of its chemical reactivity.

Applications in Organic Synthesis and Materials Science

Intermediate in Synthetic Pathways

1,3-Diphenylpropyne is a valuable intermediate in organic synthesis, providing a structural framework for the construction of more complex molecules. Its utility stems from the reactivity of its carbon-carbon triple bond, which can participate in a wide array of chemical transformations.

For instance, it is a precursor in the synthesis of various heterocyclic compounds. Researchers have utilized 1,3-diphenylpropyne to create substituted pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry. researchgate.net The synthesis often involves cycloaddition reactions where the alkyne component of 1,3-diphenylpropyne reacts with a suitable 1,3-dipolar species.

Furthermore, it serves as a starting material for creating specific isomers of other compounds. For example, its derivatives are used in the synthesis of chiral ligands, which are crucial for asymmetric catalysis. biosynth.com The rigid phenyl-propyne-phenyl structure allows for controlled transformations, leading to specific stereochemical outcomes.

The table below summarizes some synthetic applications where 1,3-diphenylpropyne or its close derivatives act as key intermediates.

| Target Compound Class | Reaction Type | Reference |

| Diaryl/Triaryl Pyrazoles | Cycloaddition | researchgate.net |

| Chiral Ligands | Asymmetric Synthesis | biosynth.com |

| Substituted Quinolines | Annulation | researchgate.net |

| Benzylic Cations | Photoheterolysis | acs.org |

Role in Polymer and Resin Production

While not a primary monomer in large-scale commodity plastics, 1,3-diphenylpropyne and its derivatives are relevant in the specialized fields of polymer and resin production. Oligomers, which are molecules consisting of a few repeating monomer units, can include structures like 1,3-diphenylpropyne. google.com These oligomers are sometimes formed as byproducts during the polymerization of styrene (B11656) but can also be intentionally incorporated to modify the properties of the final resin. google.com

In the context of polystyrene resins, oligomers such as 1,3-diphenylpropyne can influence the material's final characteristics, including its thermal stability and mechanical strength. google.com The presence and concentration of such oligomers are carefully controlled during production to achieve desired resin properties for specific applications, like light guide plates. google.com Additionally, related dione (B5365651) structures, such as 1,3-diphenyl-1,3-propanedione, are used as heat stabilizers in some polymer formulations. thermofisher.in Some polyurethane resins are synthesized using aralkyl polyisocyanates, which share a similar structural motif of aromatic rings separated by a short alkyl chain. google.com

Model Compound for Molecular Interactions and Packing in Solid-State Chemistry

The well-defined and rigid structure of 1,3-diphenylpropyne makes it an excellent model compound for fundamental studies in solid-state chemistry. cymitquimica.com Researchers use it to investigate non-covalent interactions, such as π-π stacking and van der Waals forces, which govern how molecules arrange themselves in a crystal lattice. researchgate.netresearchgate.net The two phenyl groups provide sites for aromatic interactions, while the propyne (B1212725) linker enforces a specific spatial relationship between them.

By studying the crystal structure of 1,3-diphenylpropyne and its derivatives, scientists can gain insights into the principles of molecular packing. researchgate.net This knowledge is crucial for crystal engineering, where the goal is to design and synthesize materials with specific crystal structures and, consequently, desired physical properties like conductivity or optical behavior. For example, controlling the π-π interactions between aromatic moieties is key to tuning the electronic and emissive properties of organic materials. researchgate.net The study of how the phenyl rings in 1,3-diphenylpropyne and similar molecules orient themselves helps in developing strategies to control these interactions in more complex systems. researchgate.netresearchgate.net

Study of Reaction Mechanisms and Development of New Synthetic Pathways

1,3-Diphenylpropyne is frequently employed as a substrate to explore and understand the mechanisms of chemical reactions. Its radical chain decomposition properties make it a valuable tool for these investigations. The reactivity of its benzylic positions and the alkyne bond allows it to participate in various transformations, providing a clear system to probe reaction intermediates and transition states.

For example, it has been used in studies of radical reactions, where the stability of the resulting 1,3-diphenyl-1-propyl radical can be examined. cmu.edu It has also been a substrate in flash photolysis experiments to generate and study reactive intermediates like carbocations. acs.org The photoheterolysis of 1,3-dichloro-1,3-diphenylpropane, a related compound, allows for the direct observation of stabilized cationic intermediates and their subsequent reactions. acs.org

These mechanistic studies are not purely academic; they are instrumental in the development of new synthetic methodologies. By understanding how 1,3-diphenylpropyne and its analogues behave under various conditions, chemists can devise novel and more efficient ways to construct complex molecules. researchgate.net

Pyrolytic Markers in Polymer Analysis (e.g., Polystyrene)

In the field of analytical chemistry, 1,3-diphenylpropyne is recognized as a pyrolytic marker for polystyrene (PS). mdpi.comupertis.ac.id Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to identify the chemical composition of materials by breaking them down at high temperatures (pyrolysis) and analyzing the resulting fragments.

When polystyrene is pyrolyzed, it decomposes into a characteristic set of smaller molecules. nih.gov Besides the styrene monomer, various dimers and trimers are formed, including 1,3-diphenylpropyne. mdpi.comencyclopedia.pub The detection of 1,3-diphenylpropyne, along with other signature compounds like α-methylstyrene and styrene dimers, in a pyrogram is a strong indicator of the presence of polystyrene in the original sample. mdpi.comrsc.orgresearchgate.net This application is particularly important for identifying microplastics in environmental samples, where it helps to confirm the presence and type of polymer pollution. mdpi.comunibo.it

The table below lists common pyrolytic markers for polystyrene identified through Py-GC-MS analysis.

| Pyrolytic Marker | Polymer Source | Reference |

| Styrene | Polystyrene | nih.govencyclopedia.pub |

| α-Methylstyrene | Polystyrene | mdpi.comencyclopedia.pub |

| Toluene | Polystyrene | encyclopedia.pub |

| 1,3-Diphenylpropyne | Polystyrene | mdpi.comencyclopedia.pub |

| 1,3-Diphenylbutene | Polystyrene | nih.govencyclopedia.pub |

| Styrene Dimer | Polystyrene | mdpi.com |

| Styrene Trimer | Polystyrene | mdpi.com |

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For Propyne (B1212725), 1,3-diphenyl-, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive data for its structural verification.

¹H NMR and ¹³C NMR for Structural Elucidation

Detailed ¹H and ¹³C NMR spectral data for Propyne, 1,3-diphenyl- are not widely available in publicly accessible databases and literature. Characterization of newly synthesized batches of this compound would typically involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), and acquiring spectra.

For a complete structural elucidation, the anticipated ¹H NMR spectrum would show distinct signals corresponding to the protons of the two phenyl groups and the methylene (B1212753) (-CH₂-) protons. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), while the methylene protons adjacent to the phenyl group and the alkyne would exhibit a characteristic singlet in the aliphatic region.

The proton-decoupled ¹³C NMR spectrum would be expected to show signals for each unique carbon atom in the molecule. This would include distinct resonances for the quaternary alkyne carbons, the methylene carbon, and the various carbons of the two phenyl rings (ipso, ortho, meta, and para carbons), each appearing at a characteristic chemical shift.

Table 1: Predicted NMR Spectral Data for Propyne, 1,3-diphenyl-

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.20 - 7.60 | Aromatic protons (C₆H₅) |

| ¹H | ~3.60 | Methylene protons (-CH₂-) |

| ¹³C | 120 - 140 | Aromatic carbons (C₆H₅) |

| ¹³C | 80 - 90 | Alkyne carbons (-C≡C-) |

| ¹³C | ~30 | Methylene carbon (-CH₂-) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Conformational Geometries and Photophysics Studies

While extensive research exists on the conformational analysis and photophysics of related diphenylalkanes and diphenylpolyenes, specific studies focusing on Propyne, 1,3-diphenyl- are limited. The linear geometry of the propyne triple bond imposes significant rigidity on the central part of the molecule. Therefore, conformational flexibility would primarily arise from the rotation of the two phenyl groups around their single bonds to the propynyl framework. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially be used to study the preferred spatial orientation of these phenyl rings relative to each other. Such studies are crucial for understanding the molecule's three-dimensional structure and its potential interactions in different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Research into the gas-phase reactions of protonated 1,3-diphenylpropyne has been conducted. When generated by electron impact (EI), the metastable ions undergo fragmentation. The study of these fragmentation pathways reveals skeletal rearrangements within the ion prior to decomposition. Key fragmentation reactions observed include the loss of a methyl radical (•CH₃) and the neutral molecule benzene (B151609) (C₆H₆). These characteristic losses are preceded by hydrogen/deuterium exchanges involving all hydrogen atoms, suggesting complex intramolecular interactions and rearrangements within the ion.

GC-MS for Chemical Profile Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is an instrumental method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for separating and identifying individual components within a volatile or semi-volatile mixture.

While specific studies detailing the use of GC-MS for the comprehensive chemical profile characterization of Propyne, 1,3-diphenyl- are not prevalent in the reviewed literature, it stands as the optimal method for assessing its purity. In a typical GC-MS analysis, a solution of the compound would be injected into the GC, where it would travel through a capillary column and elute at a specific retention time. The eluted compound would then enter the mass spectrometer, yielding a mass spectrum that could be compared against a spectral library for confirmation of its identity. This method would also serve to identify and quantify any impurities present in the sample.

Pyrolysis-GC-MS for Polymer Identification

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to analyze non-volatile materials, particularly polymers. The material is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysates). These fragments are then separated and identified by GC-MS, creating a unique "fingerprint" for the original polymer.

There is no specific information available in the searched scientific literature indicating that Propyne, 1,3-diphenyl- is a characteristic pyrolysis product used for the identification of specific polymers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is a highly effective technique for identifying the functional groups present in a molecule.

A definitive, published IR spectrum for Propyne, 1,3-diphenyl- was not located in the searched databases. However, based on its structure, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Predicted Characteristic IR Absorption Bands for Propyne, 1,3-diphenyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡C Stretch (alkyne) | 2100 - 2260 | Weak to Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (sp³ C-H in -CH₂-) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-H Bend (aromatic "oop") | 690 - 900 | Strong |

Note: These are predicted values based on typical functional group absorption regions.

The most diagnostic peak would be the C≡C stretching vibration, which is characteristic of an internal alkyne. The presence of strong absorptions corresponding to aromatic C-H and C=C stretching and bending would confirm the phenyl groups, while C-H stretching bands below 3000 cm⁻¹ would indicate the methylene group.

Derivatization for Enhanced Analytical Detection

The detection of certain organic molecules by modern analytical methods like mass spectrometry can be challenging due to poor ionization efficiency or thermal instability. Chemical derivatization is a powerful strategy employed to modify the structure of an analyte to improve its analytical properties without altering its core structure for identification. nih.gov

For internal alkynes such as 1,3-diphenylpropyne, which may not ionize efficiently in electrospray mass spectrometry, a targeted derivatization protocol can significantly enhance detection sensitivity. One such advanced method is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction specifically targets the alkyne functional group, reacting it with an azide-containing tag to form a trisubstituted triazole. nih.govmdpi.com

The benefits of this derivatization are substantial:

Improved Ionization: The resulting triazole product often has vastly improved electrospray ionization efficiency compared to the original alkyne.

Enhanced Sensitivity: This improved ionization can lead to an increase in detection sensitivity by several orders of magnitude, with reports of up to a 32,000-fold improvement. nih.govmdpi.com

Specificity: The reaction is highly specific to the alkyne group, making it suitable for analyzing complex mixtures and crude biological extracts. nih.gov

This strategy allows for the confident detection and quantification of internal alkynes at much lower concentrations than would be possible with the underivatized molecule, making it a critical tool for trace analysis.

Computational and Theoretical Studies

Quantum Chemistry Methods and Theoretical Chemistry Applications

Quantum chemistry methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and other properties. For a molecule the size of 1,3-diphenylpropyne, certain methods offer a balance of accuracy and computational feasibility.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mdpi.com For molecules with a significant number of atoms, such as the C15H10 isomers related to 1,3-diphenylpropyne, few viable alternatives to DFT exist for detailed computational studies. ulsu.ru Functionals like B3LYP are commonly used to compute optimized structures, harmonic vibrational frequencies, and infrared intensities. ulsu.ru

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of ground-state DFT. redalyc.orgsissa.it TD-DFT provides a formally exact and practically convenient method for calculating electronic excitation energies. redalyc.org This approach is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. molpro.netnih.gov The accuracy of TD-DFT calculations can depend significantly on the choice of the exchange-correlation functional, with a wide variety available, including local density approximation (LDA), generalized gradient approximation (GGA), hybrid, and range-separated functionals. nih.govaps.org

Table 1: Applications of DFT and TD-DFT in Molecular Studies

| Method | Application | Information Obtained |

|---|---|---|

| DFT | Ground-state properties | Optimized molecular geometry, total energy, electron density, vibrational frequencies |

| TD-DFT | Excited-state properties | Excitation energies, electronic absorption spectra (UV-Vis), oscillator strengths |

Semi-empirical methods are simplified versions of Hartree-Fock theory that incorporate empirical parameters derived from experimental data to accelerate calculations. uni-muenchen.de These methods are significantly faster than DFT or other ab initio approaches, making them suitable for very large molecules or for preliminary explorations of a system's potential energy surface. openmopac.net

Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uomustansiriyah.edu.iqwikipedia.org The PM3 method uses the same formalism as the AM1 method but differs in the numerical values of its parameters, which were optimized to reproduce a large number of molecular properties rather than relying on atomic spectroscopic measurements. wikipedia.orgscielo.org.mx While generally less accurate than DFT, PM3 can provide useful estimations for properties like heats of formation and molecular geometries for a wide range of organic compounds. uomustansiriyah.edu.iqscielo.org.mx

Mechanistic Studies through Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are frequently used to determine the geometries of these stationary points and their relative energies, which allows for the calculation of activation barriers and reaction enthalpies. mdpi.comnih.gov

For 1,3-diphenylpropyne, the central alkyne functional group is a site of potential reactivity. Computational studies can be used to explore various reactions, such as 1,3-dipolar cycloadditions. mdpi.com In such studies, DFT can elucidate the reaction pathway (concerted vs. stepwise), predict the activation energies, and explain the observed regioselectivity and stereoselectivity. mdpi.comresearchgate.net Theoretical models like Frontier Molecular Orbital (FMO) theory and the distortion/interaction model are often used in conjunction with DFT calculations to rationalize the reactivity and selectivity. mdpi.comresearchgate.net For instance, in cycloaddition reactions involving nitrilimines, DFT has been used to examine both the commonly accepted [3+2] pathway and alternative [1+2] pathways, revealing that both are concerted and asynchronous. researchgate.net

Solvent Influence on Spectroscopic Properties and Orbital Shapes

The surrounding solvent can significantly influence the properties of a solute molecule, an effect known as solvatochromism. researchgate.net This is particularly true for spectroscopic properties, where a change in solvent polarity can lead to shifts in the absorption and emission maxima. Computational methods can model these effects by incorporating a description of the solvent, most commonly through implicit continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net

These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of solvation. By performing TD-DFT calculations with a continuum model, it is possible to predict how the UV-Vis spectrum of 1,3-diphenylpropyne would change across a range of solvents. The relationship between the Stokes shift (the difference between emission and absorption maxima) and solvent polarity functions can be analyzed using a Lippert-Mataga plot. mdpi.com A linear correlation in this plot indicates that dipole-dipole interactions are the primary source of the solvatochromic shift and provides information about the change in the molecule's dipole moment upon electronic excitation. mdpi.com

Conformational Analysis and Intramolecular Interactions

Molecules that are not rigid can exist in multiple spatial arrangements known as conformations or rotamers. mdpi.com For 1,3-diphenylpropyne, the primary conformational flexibility arises from the rotation of the two phenyl groups around the single bonds connecting them to the propyne (B1212725) linker. Computational methods can be used to explore the potential energy surface associated with this rotation to identify stable conformers and the energy barriers for interconversion.

A DFT study on the closely related triplet 1,3-diphenylpropynylidene revealed that the potential energy surface for phenyl ring rotation is very flat, suggesting that the barriers between different conformers are low. ulsu.ru The study was able to distinguish between two different conformational isomers. ulsu.ru Similarly, for the analogous compound 1,3-diphenylpropane (B92013), ab initio simulations have been used to definitively assign spectral features to specific torsional isomers. acs.org These studies show how computational analysis can provide a detailed understanding of the conformational landscape and the intramolecular interactions that govern it.

Prediction of pKa from Electronic Structure Calculations

The acidity of a compound is quantified by its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. mdpi.com While 1,3-diphenylpropyne is not a strong acid, its terminal acetylenic proton possesses some acidity. The pKa of this proton can be predicted using electronic structure calculations. mdpi.com

A common computational approach is the "direct method," which involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: HA(solv) ⇌ A⁻(solv) + H⁺(solv)

The pKa is then calculated from ΔG. A significant challenge in this method is the accurate determination of the free energies of the species in solution, particularly the solvated proton. nih.gov This is typically handled by using continuum solvation models and an adjusted value for the proton's solvation free energy, which is calibrated using a set of reference molecules with known experimental pKa values. nih.gov This approach allows for the prediction of pKa values with reasonable accuracy using various levels of theory, from semi-empirical methods to high-level DFT. nih.govresearchgate.net

Environmental and Industrial Considerations in Research Contexts

Pore Size Effects in Confined Systems (e.g., Mesoporous Silicas)

The study of chemical reactions within confined nanoscale environments, such as the pores of mesoporous silicas like SBA-15 and MCM-41, is a significant area of research. nih.gov These materials serve as nanoreactors, and their high surface areas and tunable pore diameters allow for detailed investigation into how spatial restriction impacts reaction pathways. nih.govkinampark.com 1,3-diphenylpropane (B92013) (DPP) is frequently used as a model compound for these studies, particularly for free-radical reactions, due to its relevance in understanding the thermal decomposition of larger organic structures. electronicsandbooks.comacs.org

When 1,3-diphenylpropane is immobilized on the surface of mesoporous silicas and subjected to pyrolysis, both the reaction rate and the distribution of products are significantly altered compared to the same reaction on nonporous silica (B1680970) or in the bulk phase. nih.govresearchgate.net This phenomenon is a direct consequence of pore confinement.

Reaction Rate: The pyrolysis of DPP immobilized on mesoporous silicas proceeds at a rate 1.5 to 2.0 times faster than on nonporous fumed silica (Cabosil), even at lower surface coverages. electronicsandbooks.comacs.org This rate enhancement is attributed to the confining effect of the pores, which increases the encounter frequency for bimolecular reaction steps, such as hydrogen transfer between radicals. nih.govacs.org Furthermore, the rate is dependent on the pore size itself; DPP confined in smaller 1.7 nm and 2.2 nm MCM-41 pores pyrolyzes approximately 40% faster than in larger 5.6 nm SBA-15 pores at comparable surface densities. rsc.org

Product Selectivity: Pore confinement also governs product selectivity. The pyrolysis of DPP proceeds via a free-radical chain mechanism, leading to products like toluene, styrene (B11656), ethylbenzene, and diphenylmethane. In confined pores, the product distribution shifts. For instance, the ratio of the rearrangement product (diphenylmethane) to the primary cleavage products (toluene and styrene) is influenced by the pore structure. electronicsandbooks.com The curvature of the pore surface can alter the accessibility of specific hydrogen atoms for abstraction, thereby directing the reaction toward certain pathways. nih.govelectronicsandbooks.com As pore size decreases, this effect becomes more pronounced, leading to changes in the relative yields of fragmentation and rearrangement products. rsc.org

| Silica Support | Mean Pore Diameter (nm) | Relative Pyrolysis Rate | Key Selectivity Observation |

|---|---|---|---|

| Cabosil (nonporous) | N/A | 1.0 (baseline) | Baseline product distribution |

| SBA-15 | 5.6 | ~1.5 - 2.0x faster | Selectivity altered from nonporous material |

| MCM-41 | 2.9 | ~1.5 - 2.0x faster | Increased rate and altered selectivity |

| MCM-41 | 2.2 | Faster than 5.6 nm pores | Product ratio differs from larger pores |

| MCM-41 | 1.7 | Fastest rate observed | Magnified selectivity effects due to high confinement |

To study reactions in confinement, molecules like DPP are chemically attached, or "grafted," to the silica surface. A common method involves using a phenol-functionalized precursor of DPP, which reacts with the silanol (B1196071) groups (Si-OH) on the silica surface to form a thermally stable silyl (B83357) aryl ether linkage (Si-O-Caryl). nih.govelectronicsandbooks.com This linkage is robust enough to withstand high pyrolysis temperatures (up to ~550 °C) but can be easily cleaved with a base to recover and analyze the surface-bound products. nih.govacs.org

A critical finding is that the maximum achievable surface coverage of DPP is lower on porous materials compared to nonporous silica. acs.org Furthermore, this grafting density decreases as the pore size of the mesoporous silica shrinks. nih.govacs.org This is a direct result of steric congestion within the narrow pores, which limits the accessibility of the surface silanol groups to the bulky DPP molecules. nih.gov This effect is observed even with smaller silylating agents, confirming it as a general principle of functionalization in confined geometries. nih.gov

| Silica Material | Pore Diameter (nm) | Surface Area (m²/g) | DPP Surface Density (molecules/nm²) |

|---|---|---|---|

| Cabosil (nonporous) | N/A | 145 | 1.82 |

| SBA-15 | 5.6 | 761 | 0.96 |

| MCM-41 | 2.9 | 1088 | 1.37 |

| MCM-41 | 2.2 | 1015 | 1.10 |

| MCM-41 | 1.7 | 889 | 1.11 |

Data compiled from studies on the pyrolysis of silica-immobilized 1,3-diphenylpropane. nih.govelectronicsandbooks.comacs.orgrsc.org

Thermal Degradation Processes

The thermal decomposition of 1,3-diphenylpropane serves as a fundamental model for understanding the breakdown of more complex organic materials, particularly in the context of fossil fuels. acs.orgosti.gov Its structure, featuring two aromatic rings connected by a short aliphatic chain, is representative of key structural motifs in coal and heavy petroleum fractions. acs.org

Coal is understood to have a complex macromolecular structure where aromatic and hydroaromatic clusters are interconnected by aliphatic bridges. acs.orgoup.com The thermal cleavage of these bridges is a primary step in coal liquefaction, the process of converting solid coal into liquid fuels. osti.gov 1,3-diphenylpropane is an excellent model for these three-carbon aliphatic linkages. acs.org